molecular formula C11H11NO2 B041588 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde CAS No. 6260-86-2

5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B041588
CAS RN: 6260-86-2
M. Wt: 189.21 g/mol
InChI Key: KDXXXECBTWLZSQ-UHFFFAOYSA-N
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Patent
US05604253

Procedure details

To 60 mL of DMF at 0° C. was added 10.1 mL of phosphorous oxychloride dropwise. The resulting solution was stirred 10 min at 0° C., then was treated dropwise with a solution of 5-methoxy-2-methylindole (16.2 g, 100 mmol) in 25 mL of DMF. The orange solution was wanned to 40° C. for 45 min, then cooled and quenched with ice. The mixture was then poured into 300 mL of ice water and treated with 100 mL of 10N NaOH. The resulting slurry was heated to reflux for 4 h, then cooled and filtered. The solid was rinsed with water and air-dried to give 18.7 g of the title compound.
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]([CH3:17])=[CH:11]2.CN([CH:21]=[O:22])C>>[CH:21]([C:11]1[C:10]2[C:14](=[CH:15][CH:16]=[C:8]([O:7][CH3:6])[CH:9]=2)[NH:13][C:12]=1[CH3:17])=[O:22]

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
COC=1C=C2C=C(NC2=CC1)C
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.1 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred 10 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The orange solution was wanned to 40° C. for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched with ice
ADDITION
Type
ADDITION
Details
The mixture was then poured into 300 mL of ice water
ADDITION
Type
ADDITION
Details
treated with 100 mL of 10N NaOH
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was rinsed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)C1=C(NC2=CC=C(C=C12)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.